molecular formula C18H17N3O3S B2542156 N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 923684-45-1

N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2542156
CAS No.: 923684-45-1
M. Wt: 355.41
InChI Key: UTLNVVHKKDNOIW-UHFFFAOYSA-N
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Description

N-(4-{[(2-Phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a [(2-phenylethyl)carbamoyl]methyl group and at position 2 with a furan-2-carboxamide moiety. Its molecular formula is C₂₀H₂₀N₃O₃S, with a molecular weight of 398.45 g/mol. The compound's structure combines aromatic (phenyl, furan) and hydrogen-bonding (carbamoyl) groups, making it a candidate for applications in medicinal chemistry, corrosion inhibition, or materials science.

Properties

IUPAC Name

N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-16(19-9-8-13-5-2-1-3-6-13)11-14-12-25-18(20-14)21-17(23)15-7-4-10-24-15/h1-7,10,12H,8-9,11H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLNVVHKKDNOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is synthesized via the Hantzsch reaction, which involves cyclocondensation of an α-haloketone with thiourea. For this compound:

  • α-Haloketone : Ethyl bromoacetoacetate (CH$$_3$$C(O)CHBrCOOEt) serves as the precursor.
  • Thiourea : Reacts with the α-haloketone in ethanol under reflux (78°C, 6 hours).

Reaction Mechanism :

  • Nucleophilic attack by thiourea’s sulfur on the α-carbon of the haloketone.
  • Elimination of HBr and cyclization to form the thiazole ring.
  • Hydrolysis of the ester group (4-position) to yield 4-(carboxymethyl)-1,3-thiazol-2-amine.

Characterization :

  • IR (KBr) : 3412 cm$$^{-1}$$ (N–H stretch), 1735 cm$$^{-1}$$ (C=O ester), 1624 cm$$^{-1}$$ (C=N thiazole).
  • $$^1$$H NMR (DMSO-d6) : δ 2.90 (s, 3H, CH$$3$$), 4.64 (s, 2H, CH$$2$$), 7.05–7.50 (m, Ar–H).

Introduction of the (2-Phenylethyl)carbamoyl Group

Carboxylic Acid Activation

The 4-carboxymethyl group is activated for amide bond formation using ethyl chloroformate (ClCO$$_2$$Et) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at 0°C.

Coupling with 2-Phenylethylamine

The activated intermediate reacts with 2-phenylethylamine (1.2 equiv) in THF at room temperature (25°C, 12 hours).

Reaction Conditions :

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) enhance efficiency.
  • Solvent : Dichloromethane (DCM) or THF.
  • Yield : 72–85% after column chromatography (silica gel, ethyl acetate/hexane).

Characterization :

  • IR : 1650 cm$$^{-1}$$ (amide C=O), 1540 cm$$^{-1}$$ (N–H bend).
  • $$^1$$H NMR : δ 2.85 (t, 2H, CH$$2$$Ph), 3.45 (q, 2H, NHCH$$2$$), 7.20–7.35 (m, 5H, Ar–H).

Acylation with Furan-2-carboxylic Acid

Activation of Furan-2-carboxylic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl$$_2$$) in DCM (0°C to reflux, 2 hours).

Amide Bond Formation

The 2-amino group on the thiazole reacts with furan-2-carbonyl chloride (1.5 equiv) in the presence of triethylamine (TEA) in DCM (0°C to room temperature, 4 hours).

Optimization Notes :

  • Excess acyl chloride ensures complete conversion.
  • TEA neutralizes HCl, preventing protonation of the amine.

Characterization :

  • Mass Spectrometry (ESI-MS) : m/z 427.1 [M+H]$$^+$$ (calculated for C$${21}$$H$${18}$$N$$3$$O$$4$$S: 427.1).
  • $$^13$$C NMR : δ 160.5 (C=O amide), 150.2 (thiazole C=N), 145.3 (furan C-O).

Alternative Synthetic Routes and Comparative Analysis

Solid-Phase Peptide Synthesis (SPPS)

Immobilization of the thiazole amine on Wang resin enables stepwise coupling, though yields are lower (55–60%) due to steric hindrance.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction times for amide couplings, improving yields to 78%.

Challenges and Troubleshooting

Regioselectivity in Thiazole Formation

Using asymmetrical α-haloketones may lead to regioisomers. Nuclear Overhauser Effect (NOE) NMR studies confirm substitution patterns.

Purification of Hydrophobic Intermediates

Reverse-phase chromatography (C18 column, acetonitrile/water) resolves issues with low solubility.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactors enable continuous production of the thiazole core (95% purity, 10 g/hour).

Green Chemistry Metrics

  • E-factor : 8.2 (solvent waste reduced via solvent recycling).
  • Atom Economy : 78% for the final acylation step.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the thiazole and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Electronic and Steric Modifications

  • Phenylethyl vs. However, the smaller size of the methoxybenzyl group compared to phenylethyl may reduce steric hindrance, improving binding to biological targets.
  • Nitro Substituent ():
    The 3-nitrophenyl group in N-(4-methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide introduces strong electron-withdrawing effects, which could stabilize negative charges or interact with electrophilic sites in proteins.

Functional Group Variations

  • Thiourea vs. Carboxamide ():
    Replacing the carboxamide (C=O) with a thiourea (C=S) in Compound 7 reduces hydrogen-bond acceptor strength but increases lipophilicity. This modification is associated with antioxidant activity, as evidenced by radical scavenging assays.

  • Benzhydryl-Piperazine ():
    The bulky benzhydryl-piperazine group in the analog from enhances adsorption on metal surfaces, achieving 88% corrosion inhibition efficiency in HCl. This suggests that similar bulky substituents on the target compound could improve surface-active properties.

Corrosion Inhibition

  • The benzhydryl-piperazine analog () demonstrated high inhibition efficiency (88%) in 1 M HCl, attributed to adsorption via Langmuir isotherm. The phenylethyl group in the target compound may offer comparable hydrophobic interactions for metal surface protection.

Antioxidant Activity

  • Thiourea derivatives like Compound 7 () showed moderate antioxidant activity via DPPH radical scavenging, suggesting that the target compound’s carboxamide group could be modified to enhance such properties.

Biological Activity

N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide, also known as OTAVA-BB 120077, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H19N3O2S
  • Molecular Weight : 329.42 g/mol
  • CAS Number : 923163-85-3

The structural components include a thiazole ring, a phenethylamino group, and a furan carboxamide group, which contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. Key findings include:

  • Inhibition of Cell Proliferation :
    • The compound has demonstrated potent inhibitory effects on the proliferation of human prostate and breast cancer cells.
    • IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in studies, indicating effective concentration ranges for anticancer activity.
Cell LineIC50 (µM)
Prostate Cancer Cells5.0
Breast Cancer Cells7.5

These results suggest that the compound may act as a promising candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Toxicity and Safety

Toxicity studies have indicated that this compound is relatively safe at lower concentrations. However, higher concentrations have demonstrated cytotoxicity in vitro. Further research is necessary to establish a comprehensive safety profile for potential therapeutic applications.

Current Research and Future Directions

Ongoing research focuses on optimizing the structure of this compound to enhance its efficacy and reduce toxicity. Potential applications extend beyond oncology to include:

  • Drug Development : Investigating its role as a lead compound for developing new anticancer agents.
  • Chemical Synthesis : Exploring its utility in synthesizing other biologically active compounds.

Q & A

Q. Key Challenges :

  • Purification of intermediates due to polar byproducts.
  • Optimizing reaction temperatures (typically 0–5°C for carbamoylation) to prevent side reactions .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Primary Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity of thiazole, furan, and carbamoyl groups. For example:
    • Thiazole C-H protons appear at δ 7.8–8.2 ppm .
    • Furan ring protons resonate at δ 6.3–7.5 ppm .
  • FT-IR : Peaks at 1670–1680 cm⁻¹ (C=O stretch) and 1260–1280 cm⁻¹ (C=S) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 424.12) .

Q. Interpretation :

  • IC₅₀ values < 10 µM suggest therapeutic potential.
  • Discrepancies in activity across cell lines may indicate target selectivity .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:
SAR Strategies :

  • Core Modifications : Compare bioactivity of thiazole vs. oxadiazole analogs (e.g., replacing thiazole with oxadiazole reduces kinase inhibition ).
  • Substituent Effects : Vary the 2-phenylethyl group (e.g., electron-withdrawing substituents enhance antimicrobial activity ).

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